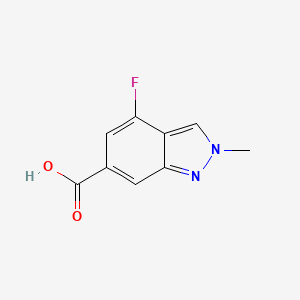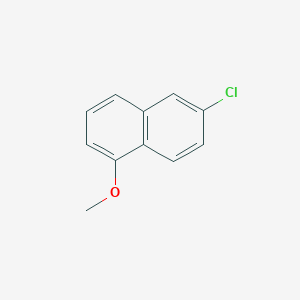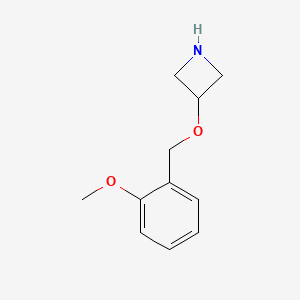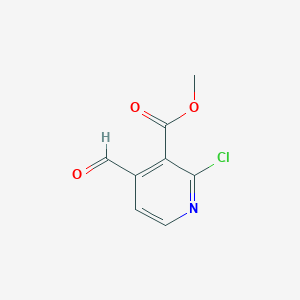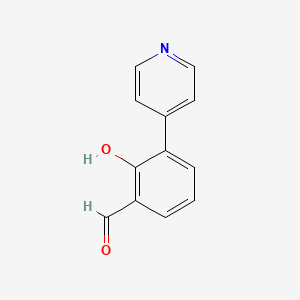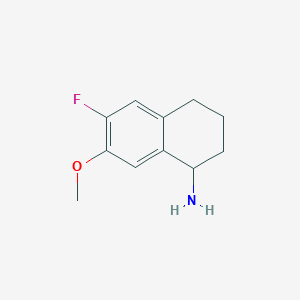
8-Chloro-4-methylquinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-4-méthylquinoléine-2-amine est un composé chimique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse de la 8-chloro-4-méthylquinoléine-2-amine peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de la 8-chloroquinoléine avec de la méthylamine dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que l'éthanol et est effectuée à des températures élevées pour faciliter la formation du produit souhaité.
Méthodes de Production Industrielle : La production industrielle de la 8-chloro-4-méthylquinoléine-2-amine implique souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit final sous sa forme pure.
Analyse Des Réactions Chimiques
Types de Réactions : La 8-chloro-4-méthylquinoléine-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de l'oxyde de N-quinoléine.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.
Substitution : Les réactions de substitution nucléophile peuvent remplacer l'atome de chlore par d'autres groupes fonctionnels.
Réactifs et Conditions Courants :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou les peracides sont couramment utilisés.
Réduction : Des catalyseurs comme le palladium sur carbone (Pd/C) en présence d'hydrogène gazeux sont typiques.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des conditions basiques.
Principaux Produits Formés :
Oxydation : Dérivés de l'oxyde de N-quinoléine.
Réduction : Dérivés aminés.
Substitution : Divers dérivés substitués de la quinoléine en fonction du nucléophile utilisé.
4. Applications de la Recherche Scientifique
La 8-chloro-4-méthylquinoléine-2-amine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme élément de base dans la synthèse de dérivés de la quinoléine plus complexes.
Biologie : Investigée pour son potentiel en tant qu'agent antimicrobien et anticancéreux.
Médecine : Etudiée pour ses propriétés pharmacologiques et ses applications thérapeutiques potentielles.
Industrie : Utilisée dans le développement de colorants, de catalyseurs et d'autres produits chimiques industriels.
5. Mécanisme d'Action
Le mécanisme d'action de la 8-chloro-4-méthylquinoléine-2-amine implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, elle peut inhiber certaines enzymes ou interférer avec les voies cellulaires, ce qui conduit à ses effets biologiques observés. Par exemple, il a été démontré qu'elle interagit avec la voie PI3K/AKT/mTOR, qui est impliquée dans la prolifération et la survie cellulaires .
Composés Similaires :
- 8-Chloro-2-méthylquinoléine-4-amine
- 2-Chloro-8-méthylquinoléine-4-amine
- 4-Chloro-8-méthylquinoléine-2-amine
Comparaison : La 8-chloro-4-méthylquinoléine-2-amine est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. Comparée à des composés similaires, elle peut présenter des propriétés pharmacologiques et une puissance différentes, ce qui en fait un composé précieux pour la recherche et le développement futurs.
Applications De Recherche Scientifique
8-Chloro-4-methylquinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Chloro-4-methylquinolin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it has been shown to interact with the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
- 8-Chloro-2-methylquinolin-4-amine
- 2-Chloro-8-methylquinolin-4-amine
- 4-Chloro-8-methylquinolin-2-amine
Comparison: 8-Chloro-4-methylquinolin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and potency, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C10H9ClN2 |
|---|---|
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
8-chloro-4-methylquinolin-2-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H2,12,13) |
Clé InChI |
RYOGKKYIXKKBSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


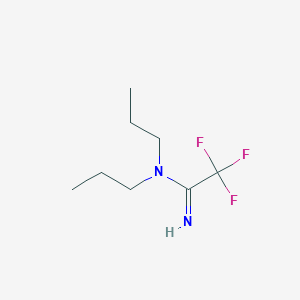

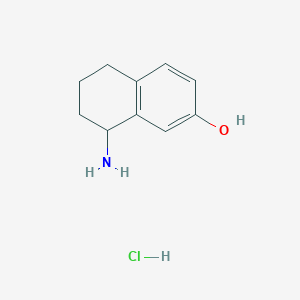
![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)
